molecular formula C13H25NS3 B14145598 1,2,4-Dithiazine-3(4H)-thione, 5,6-dihydro-4-decyl- CAS No. 62911-20-0

1,2,4-Dithiazine-3(4H)-thione, 5,6-dihydro-4-decyl-

Cat. No.: B14145598
CAS No.: 62911-20-0
M. Wt: 291.5 g/mol
InChI Key: UWXBDDGKJGEGDU-UHFFFAOYSA-N
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Description

1,2,4-Dithiazine-3(4H)-thione, 5,6-dihydro-4-decyl- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Dithiazine-3(4H)-thione, 5,6-dihydro-4-decyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a decyl-substituted thiourea with a sulfur source in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Dithiazine-3(4H)-thione, 5,6-dihydro-4-decyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Dithiazine-3(4H)-thione, 5,6-dihydro-4-decyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: Another heterocyclic compound with nitrogen atoms in the ring.

    1,3,4-Thiadiazole: Contains sulfur and nitrogen atoms in a different arrangement.

    1,2,4-Thiadiazine: Similar structure but with different substitution patterns.

Uniqueness

1,2,4-Dithiazine-3(4H)-thione, 5,6-dihydro-4-decyl- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62911-20-0

Molecular Formula

C13H25NS3

Molecular Weight

291.5 g/mol

IUPAC Name

4-decyl-1,2,4-dithiazinane-3-thione

InChI

InChI=1S/C13H25NS3/c1-2-3-4-5-6-7-8-9-10-14-11-12-16-17-13(14)15/h2-12H2,1H3

InChI Key

UWXBDDGKJGEGDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCSSC1=S

Origin of Product

United States

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